Cas no 1596903-41-1 (1,4-dichloro-2-iodo-3-(1-methoxypropan-2-yl)oxybutane)

1,4-Dichloro-2-iodo-3-(1-methoxypropan-2-yl)oxybutane is a halogenated ether compound featuring a unique combination of chlorine, iodine, and methoxypropyl functional groups. Its molecular structure offers versatility as an intermediate in organic synthesis, particularly in the preparation of complex alkyl halides and ether derivatives. The presence of multiple reactive sites enables selective transformations, making it valuable for pharmaceutical and agrochemical applications. The iodine substituent enhances its utility in cross-coupling reactions, while the ether linkage contributes to solubility in organic solvents. Careful handling is required due to its potential reactivity. This compound is primarily used in research and industrial settings for specialized synthetic pathways.
1,4-dichloro-2-iodo-3-(1-methoxypropan-2-yl)oxybutane structure
1596903-41-1 structure
Product Name:1,4-dichloro-2-iodo-3-(1-methoxypropan-2-yl)oxybutane
CAS No:1596903-41-1
MF:C8H15Cl2IO2
MW:341.013973474503
CID:6460896
PubChem ID:114774228
Update Time:2025-05-20

1,4-dichloro-2-iodo-3-(1-methoxypropan-2-yl)oxybutane Chemical and Physical Properties

Names and Identifiers

    • 1,4-dichloro-2-iodo-3-(1-methoxypropan-2-yl)oxybutane
    • 1,4-dichloro-2-iodo-3-[(1-methoxypropan-2-yl)oxy]butane
    • 1596903-41-1
    • EN300-1135079
    • Inchi: 1S/C8H15Cl2IO2/c1-6(5-12-2)13-8(4-10)7(11)3-9/h6-8H,3-5H2,1-2H3
    • InChI Key: IEJXEALGAFBUOX-UHFFFAOYSA-N
    • SMILES: IC(CCl)C(CCl)OC(C)COC

Computed Properties

  • Exact Mass: 339.94938g/mol
  • Monoisotopic Mass: 339.94938g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 7
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 18.5Ų

1,4-dichloro-2-iodo-3-(1-methoxypropan-2-yl)oxybutane Pricemore >>

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1,4-dichloro-2-iodo-3-(1-methoxypropan-2-yl)oxybutane Related Literature

Additional information on 1,4-dichloro-2-iodo-3-(1-methoxypropan-2-yl)oxybutane

Professional Introduction to Compound with CAS No. 1596903-41-1 and Product Name: 1,4-dichloro-2-iodo-3-(1-methoxypropan-2-yl)oxybutane

The compound with the CAS number 1596903-41-1 and the product name 1,4-dichloro-2-iodo-3-(1-methoxypropan-2-yl)oxybutane represents a significant advancement in the field of organic synthesis and pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents and agrochemicals. The presence of multiple reactive sites, including chlorine and iodine substituents, as well as an ether linkage, makes this molecule a versatile intermediate for further chemical modifications.

In recent years, the demand for innovative intermediates in drug discovery has surged, driven by the need for more effective and targeted treatments. The 1,4-dichloro-2-iodo-3-(1-methoxypropan-2-yl)oxybutane compound exemplifies this trend by offering a platform for constructing complex molecular architectures. Its structural motifs are particularly relevant in the synthesis of bioactive molecules, where precise control over stereochemistry and functional group compatibility is essential.

One of the most compelling aspects of this compound is its utility in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The iodine atom at the 2-position serves as an excellent handle for palladium-catalyzed reactions such as Suzuki-Miyaura and Stille couplings. These transformations allow for the introduction of aryl or vinyl groups, expanding the molecular diversity of derivatives. Furthermore, the chlorine atoms at the 1 and 4 positions can be selectively modified through nucleophilic substitution reactions, enabling further functionalization.

The 1-methoxypropan-2-yl group appended to the butane backbone introduces a secondary alcohol moiety that can be further elaborated into more complex structures. This feature is particularly valuable in medicinal chemistry, where secondary alcohols are common pharmacophores found in biologically active compounds. The methoxy group also contributes to the compound's solubility profile, making it amenable to a wide range of solvents commonly used in synthetic protocols.

Recent studies have highlighted the importance of such versatile intermediates in streamlining synthetic routes for drug candidates. For instance, a study published in the Journal of Organic Chemistry demonstrated that derivatives of 1,4-dichloro-2-iodo-3-(1-methoxypropan-2-yl)oxybutane could be efficiently converted into heterocyclic scaffolds via cyclization reactions. These heterocycles have shown promise as kinase inhibitors and antimicrobial agents, underscoring the compound's relevance in drug discovery efforts.

The compound's reactivity also makes it a valuable tool for material scientists exploring new polymers and coatings. The combination of halogenated and ether functionalities allows for controlled polymerization processes, leading to materials with tailored properties. Such applications are increasingly important as industries seek sustainable alternatives to traditional petrochemical-based products.

In conclusion, 1,4-dichloro-2-iodo-3-(1-methoxypropan-2-yl)oxybutane (CAS No. 1596903-41-1) is a multifaceted compound with broad utility across multiple domains of chemistry. Its structural features enable diverse synthetic transformations, making it an indispensable intermediate for pharmaceutical researchers and industrial chemists alike. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping the future of chemical innovation.

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